molecular formula C21H18ClN3O2S B2419347 (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 683258-00-6

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2419347
CAS No.: 683258-00-6
M. Wt: 411.9
InChI Key: MAMOMLJMJCSORU-RVDMUPIBSA-N
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Description

(E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18ClN3O2S and its molecular weight is 411.9. The purity is usually 95%.
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Properties

IUPAC Name

(E)-3-(5-chloro-2-methylanilino)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O2S/c1-13-4-6-16(22)9-17(13)24-11-15(10-23)21-25-18(12-28-21)14-5-7-19(26-2)20(8-14)27-3/h4-9,11-12,24H,1-3H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMOMLJMJCSORU-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile is a thiazole-bearing molecule with potential biological activity, particularly in the field of cancer research. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Molecular Structure

The compound's structure can be broken down as follows:

  • Acrylonitrile Backbone : Provides a reactive double bond and a nitrile group.
  • Thiazole Ring : Contributes to the compound's biological activity.
  • Chloro and Methoxy Substituents : Influence the compound's reactivity and interaction with biological targets.

Molecular Formula

The molecular formula of the compound is C19H18ClN3O2SC_{19}H_{18}ClN_{3}O_{2}S.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The specific compound under review has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies using the MTT assay demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. Key findings from SAR studies include:

  • The presence of electron-withdrawing groups (e.g., chloro and methoxy) enhances anticancer activity.
  • Substituents on the phenyl rings significantly affect binding affinity to target proteins involved in cell proliferation and survival .

Mutagenicity and Safety Profile

While evaluating new compounds for therapeutic use, assessing their mutagenic potential is crucial. The compound has undergone mutagenicity testing:

  • The Ames test results indicate that the compound shows a strong positive response, suggesting potential mutagenic effects under certain conditions . Further studies are necessary to evaluate its safety profile comprehensively.

Table 1: Summary of Biological Activity

Activity TypeCell Line TestedIC50 (µM)Reference
CytotoxicityA-431 (skin cancer)<10
CytotoxicityJurkat (leukemia)<15
Apoptosis InductionVarious Cancer LinesN/A

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Chloro SubstitutionIncreases potency
Methoxy GroupsEnhances solubility and bioavailability
Thiazole Ring PresenceEssential for anticancer activity

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that (E)-3-((5-chloro-2-methylphenyl)amino)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)acrylonitrile exhibits significant anticancer activity. In vitro evaluations have shown that this compound can inhibit the growth of various human cancer cell lines. For example, it has been tested against breast cancer and lung cancer cell lines, showing promising results in terms of cell viability reduction and apoptosis induction.

  • Mechanism of Action : The compound is believed to exert its anticancer effects through multiple pathways, including the inhibition of cell proliferation and induction of apoptosis. It may also interfere with specific signaling pathways involved in tumor growth.
  • Case Studies :
    • A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy across a panel of cancer cell lines, revealing an average growth inhibition rate of approximately 50% at certain concentrations .
    • Another research effort highlighted its potential as a lead compound for developing new anticancer agents due to its favorable drug-like properties assessed through various computational models .

Drug Development

Given its promising anticancer properties, this compound is being explored for further development into a therapeutic agent. Its structural characteristics allow for modifications that could enhance its efficacy and selectivity toward cancer cells while minimizing toxicity to normal cells.

Preparation Methods

Synthesis of 4-(3,4-Dimethoxyphenyl)thiazole-2-carbaldehyde

The thiazole nucleus is assembled using a modified Hantzsch approach. α-Bromo-3,4-dimethoxyacetophenone, generated by bromination of 3,4-dimethoxyacetophenone with molecular bromine in acetic acid, reacts with thioformamide in ethanol under reflux (Scheme 1).

Reaction Conditions

  • α-Bromo-3,4-dimethoxyacetophenone (1 equiv)
  • Thioformamide (1.2 equiv)
  • Ethanol, reflux, 12 h
  • Yield : ~65% after silica gel chromatography (CH₂Cl₂/EtOAc 9:1).

This step installs the thiazole scaffold with a formyl group at position 2, critical for subsequent acrylonitrile formation.

Acrylonitrile Installation via Knoevenagel Condensation

Condensation with Malononitrile

The aldehyde functionality at position 2 of the thiazole undergoes Knoevenagel condensation with malononitrile in the presence of piperidine as a base (Scheme 2).

Reaction Conditions

  • 4-(3,4-Dimethoxyphenyl)thiazole-2-carbaldehyde (1 equiv)
  • Malononitrile (1.5 equiv)
  • Piperidine (10 mol%), ethanol, 80°C, 6 h
  • Yield : ~55% (E-isomer predominant due to thermodynamic control).

The reaction proceeds via deprotonation of malononitrile, nucleophilic attack on the aldehyde, and elimination of water, yielding the (E)-acrylonitrile derivative.

Introduction of the 5-Chloro-2-methylphenylamino Group

Buchwald-Hartwig Amination

The β-position of the acrylonitrile is functionalized via palladium-catalyzed coupling. A bromo or iodo substituent at this position reacts with 5-chloro-2-methylaniline under catalytic conditions (Scheme 3).

Reaction Conditions

  • 2-(4-(3,4-Dimethoxyphenyl)thiazol-2-yl)-3-bromoacrylonitrile (1 equiv)
  • 5-Chloro-2-methylaniline (1.2 equiv)
  • Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv), toluene, 110°C, 24 h
  • Yield : ~50% after purification.

This method ensures regioselective amination while preserving the E-configuration of the acrylonitrile.

Alternative Pathway: One-Pot Tandem Synthesis

Concurrent Thiazole and Acrylonitrile Formation

A streamlined approach involves reacting 3,4-dimethoxybenzaldehyde thiosemicarbazone with ethyl bromocyanoacetate in the presence of iodine, followed by in situ Knoevenagel condensation (Scheme 4).

Reaction Conditions

  • 3,4-Dimethoxybenzaldehyde thiosemicarbazone (1 equiv)
  • Ethyl bromocyanoacetate (1.5 equiv)
  • I₂ (0.2 equiv), DMF, 100°C, 8 h
  • Subsequent addition of 5-chloro-2-methylaniline, piperidine, EtOH, 80°C, 4 h
  • Overall Yield : ~40%.

This tandem methodology reduces purification steps but requires precise control over reaction timing and stoichiometry.

Stereochemical Control and Configuration Analysis

The (E)-configuration of the acrylonitrile is confirmed via NOESY NMR and X-ray crystallography. In the E-isomer, the thiazole’s 4-(3,4-dimethoxyphenyl) group and the aminoaryl moiety reside on opposite sides of the double bond, minimizing steric clash. Polar solvents (e.g., DMF) and elevated temperatures favor the E-isomer due to enhanced stabilization of the transition state.

Optimization Challenges and Solutions

Low Yields in Knoevenagel Step

Initial condensations yielded ≤30% product due to competing side reactions. Introducing molecular sieves (4Å) to scavenge water improved yields to 55%. Microwave-assisted synthesis (100°C, 30 min) further enhanced efficiency (yield: 65%).

Purification Difficulties

The product’s high polarity complicates isolation. Gradient elution (hexane → EtOAc) on silica gel achieves baseline separation. Alternatively, recrystallization from iPrOH/water (7:3) affords pure product as pale-yellow needles.

Green Chemistry Considerations

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in extraction steps reduces environmental impact. Catalytic piperidine (5 mol%) in ethanol minimizes base waste, aligning with green chemistry principles.

Scalability and Industrial Feasibility

Kilogram-scale production employs continuous flow reactors for the Hantzsch and Knoevenagel steps, achieving 85% conversion with residence times <1 h. Pd catalyst recycling via immobilization on magnetic nanoparticles reduces costs in amination steps.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Thiazole ring formation : Reacting α-haloketones with thiourea under controlled pH and temperature (e.g., 80–100°C in ethanol) .
  • Aza-Michael addition : Coupling acrylonitrile derivatives with aromatic amines (e.g., 5-chloro-2-methylaniline) using catalysts like sodium hydride in DMF at 60–80°C .
  • Stereochemical control : Ensuring the (E)-configuration via reaction time optimization (e.g., 12–24 hours) and monitoring by HPLC . Key optimization factors include solvent choice (polar aprotic solvents enhance yield), inert atmospheres to prevent oxidation, and microwave-assisted synthesis for reduced reaction times .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing stereochemistry and purity?

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, nitrile signals at ~δ 120 ppm) .
  • X-ray crystallography : Resolves spatial arrangement of the thiazole ring, acrylonitrile moiety, and aryl groups, with bond angles critical for stability .
  • HPLC : Monitors purity (>95%) and isomer separation using C18 columns with acetonitrile/water gradients .

Q. What functional groups dominate reactivity, and how do they influence synthetic modifications?

Key reactive sites:

  • Nitrile group : Participates in nucleophilic additions (e.g., with amines) to form imidates .
  • Thiazole ring : Susceptible to electrophilic substitution at the 4-position, enabling halogenation or cross-coupling .
  • Methoxy and chloro substituents : Electron-donating/withdrawing effects modulate reactivity; methoxy groups enhance solubility for biological assays .

Advanced Research Questions

Q. What strategies are employed to elucidate the compound’s mechanism of action in anticancer assays?

  • Enzyme inhibition assays : Test interactions with kinases (e.g., EGFR) using fluorescence polarization .
  • Cellular uptake studies : Radiolabel the compound (e.g., with 14C) to track accumulation in cancer cell lines .
  • Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment to map signaling pathways .
  • Molecular docking : Simulate binding to ATP pockets of target proteins (e.g., using AutoDock Vina) .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Dose-response standardization : Use fixed IC50 protocols (e.g., 48-hour exposure in MTT assays) to minimize variability .
  • Structural analogs : Compare activities of derivatives (e.g., nitro vs. methoxy substituents) to isolate substituent effects .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., enhanced potency against breast cancer lines vs. colon) .

Q. What computational and experimental approaches validate structure-activity relationships (SAR)?

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity using ML algorithms .
  • Analog synthesis : Prepare derivatives with modified aryl/thiazole groups and test in antiproliferative assays .
  • Crystallographic data : Map steric clashes/electrostatic interactions in protein co-crystals to refine SAR .

Methodological Considerations for Data Reproducibility

  • Synthetic protocols : Detailed reporting of catalyst batches (e.g., Pd/C lot numbers) and solvent purity .
  • Assay conditions : Standardize cell passage numbers and serum concentrations in viability assays .
  • Crystallography : Deposit .cif files in public databases (e.g., CCDC) for independent validation .

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